N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide
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Overview
Description
N-(7-bicyclo[420]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the preparation of bicyclo[4.2.0]octa-1,3,5-triene derivatives through a series of reactions involving terminal aryl alkynes and rhodium (I) complexes . The reaction sequence often includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-7-one
- N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine
Uniqueness
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide is unique due to its specific bicyclic structure and the presence of a methylsulfonyl group. This combination of features may confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)13-6-7-17(10-13)15(18)16-9-12-8-11-4-2-3-5-14(11)12/h2-5,12-13H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWQOXXCWDESDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCC2CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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